molecular formula C16H22O4 B8080578 Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate

Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate

Cat. No.: B8080578
M. Wt: 278.34 g/mol
InChI Key: JUBZUIIUXDXSFO-UHFFFAOYSA-N
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Description

The compound identified as “Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” is a chemical entity with unique properties and applications. This compound is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored to maintain the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For instance, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

“Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: “this compound” is utilized in various industrial processes, such as the production of polymers, dyes, and other chemical products.

Mechanism of Action

The mechanism by which “Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved in these interactions are studied to understand the compound’s effects at a molecular level.

Properties

IUPAC Name

ethyl 6-(4-ethylphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-13-8-10-14(11-9-13)20-12-6-5-7-15(17)16(18)19-4-2/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBZUIIUXDXSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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